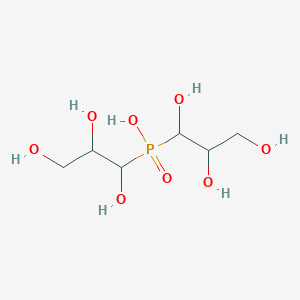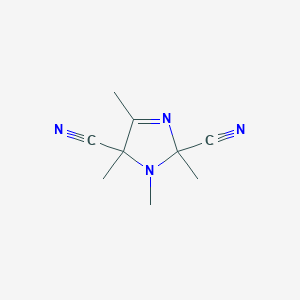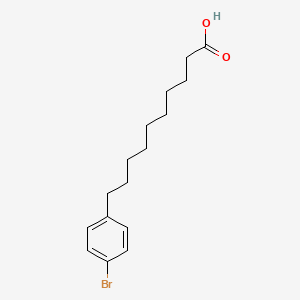
10-(4-Bromophenyl)decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Bromophenyl)decanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Bromophenyl)decanoic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine and a catalyst such as mercuric oxide to introduce the bromine atom at the para position . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-Bromophenyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the bromine atom.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Phenyl derivatives without the bromine atom.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-(4-Bromophenyl)decanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-(4-Bromophenyl)decanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of AMPA receptors, similar to other brominated aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Similar structure but with a shorter carbon chain.
Bromperidol decanoate: Contains a bromine atom and a decanoic acid chain but with additional functional groups.
Uniqueness
10-(4-Bromophenyl)decanoic acid is unique due to its specific combination of a brominated phenyl ring and a decanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
113274-69-4 |
|---|---|
Formule moléculaire |
C16H23BrO2 |
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
10-(4-bromophenyl)decanoic acid |
InChI |
InChI=1S/C16H23BrO2/c17-15-12-10-14(11-13-15)8-6-4-2-1-3-5-7-9-16(18)19/h10-13H,1-9H2,(H,18,19) |
Clé InChI |
FEHOAYFIMDFRKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCCCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



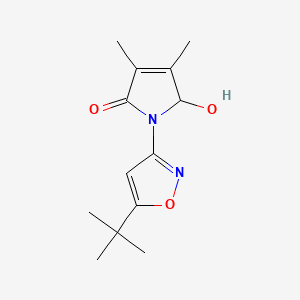

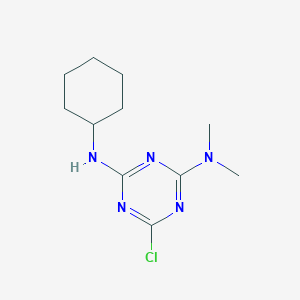
sulfanium bromide](/img/structure/B14297986.png)
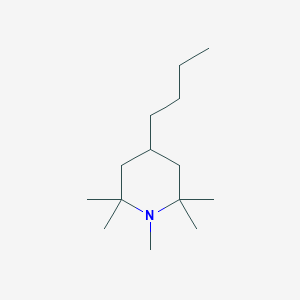
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
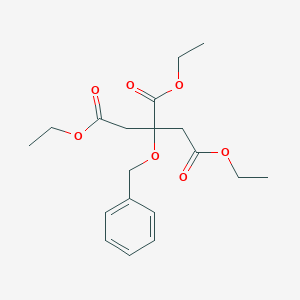


![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
